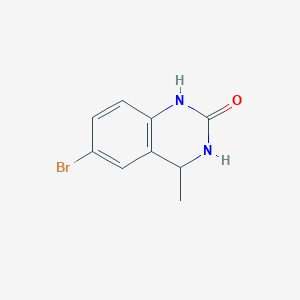![molecular formula C16H16N10 B12271248 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271248.png)
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine est une molécule hétérocyclique complexe présentant plusieurs cycles contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine implique généralement une synthèse organique en plusieurs étapes. Une voie courante comprend les étapes suivantes :
Formation du cycle pyrazole : Cela peut être réalisé en faisant réagir l'hydrazine avec une dicétone appropriée en milieu acide.
Synthèse du cycle pyrimidine : Le dérivé pyrazole est ensuite mis à réagir avec un nitrile ou une amidine approprié pour former le cycle pyrimidine.
Formation du cycle pipérazine : Le dérivé pyrimidine est ensuite mis à réagir avec une diamine appropriée pour former le cycle pipérazine.
Couplage avec la purine : Enfin, le dérivé pipérazine est couplé avec un dérivé de la purine dans des conditions appropriées pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et l'utilisation de catalyseurs pour améliorer le rendement et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine : peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Solvants halogénés et bases telles que l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés.
4. Applications de recherche scientifique
This compound : présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans les essais biochimiques.
Médecine : Investigué pour son potentiel en tant qu'agent thérapeutique dans le traitement de maladies telles que le cancer et les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de This compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à une cascade d'événements biochimiques qui entraînent ses effets thérapeutiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and cardiovascular diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine : peut être comparé à d'autres composés similaires, tels que :
6-(1H-pyrazol-1-yl)pyrimidin-4-amine : Structure similaire, mais sans les cycles pipérazine et purine.
4-(1H-pyrazol-1-yl)pyrimidine : Il n'y a pas les cycles pipérazine et purine, et il a des propriétés électroniques différentes.
Dérivés de la pyrimidine : Divers dérivés avec différents substituants qui affectent leurs propriétés chimiques et biologiques.
Le caractère unique de This compound réside dans sa structure à plusieurs cycles, qui offre un ensemble unique de propriétés électroniques et stériques qui peuvent être exploitées pour des applications spécifiques.
Propriétés
Formule moléculaire |
C16H16N10 |
|---|---|
Poids moléculaire |
348.37 g/mol |
Nom IUPAC |
6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C16H16N10/c1-2-23-26(3-1)13-8-12(17-9-18-13)24-4-6-25(7-5-24)16-14-15(20-10-19-14)21-11-22-16/h1-3,8-11H,4-7H2,(H,19,20,21,22) |
Clé InChI |
ZGEFCCMISSIZCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=NC5=C4NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-](/img/structure/B12271170.png)
![6-Aza-bicyclo[3.1.1]heptan-3-ol](/img/structure/B12271172.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271178.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B12271192.png)
![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12271193.png)
![N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12271195.png)
![N-methyl-N-[1-(2-phenoxyethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12271198.png)
![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(propylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12271200.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271226.png)
![4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12271235.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)

![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271256.png)
![1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271264.png)
